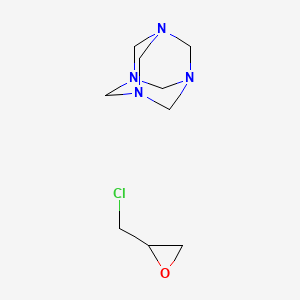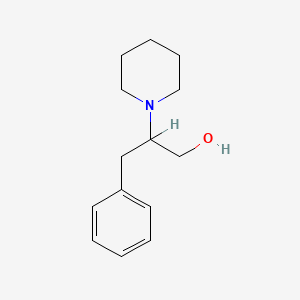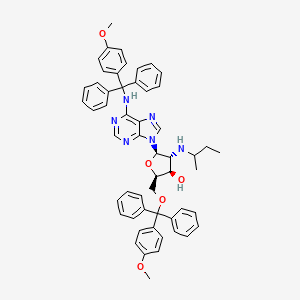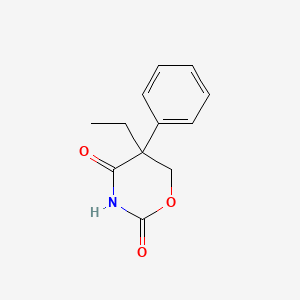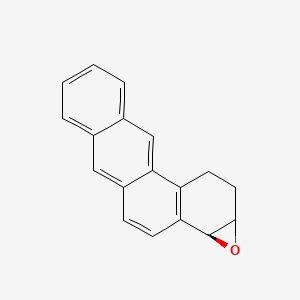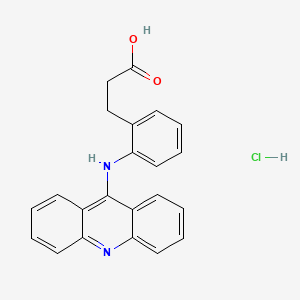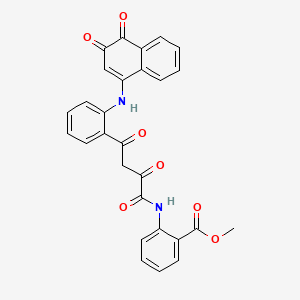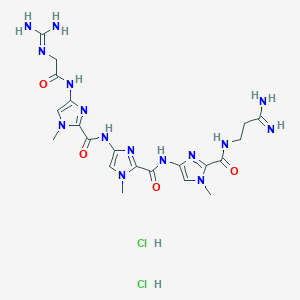
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one is a heterocyclic compound with the molecular formula C9H17NO2 It features a seven-membered ring containing both nitrogen and oxygen atoms, making it an oxazepane derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,7,7-Tetramethyl-1,2-oxazepan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,7,7-tetramethyl-1,2-oxazepane with an oxidizing agent to form the desired oxazepanone. The reaction conditions often require a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the precursors are mixed and reacted under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazepanone to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with ketone or aldehyde groups, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be utilized in the production of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 3,3,7,7-Tetramethyl-1,2-oxazepan-5-one exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,7,7-Tetramethyl-1,2-oxazepane: A precursor to the oxazepanone, differing by the absence of the ketone group.
3,3,7,7-Tetramethyl-1,2-oxazepan-5-ol: A reduced form of the oxazepanone with an alcohol group.
3,3,7,7-Tetramethyl-1,2-oxazepan-5-amine: Another derivative with an amine group instead of the ketone.
Uniqueness
3,3,7,7-Tetramethyl-1,2-oxazepan-5-one is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
42399-89-3 |
|---|---|
Formule moléculaire |
C9H17NO2 |
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
3,3,7,7-tetramethyloxazepan-5-one |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)12-10-8/h10H,5-6H2,1-4H3 |
Clé InChI |
YUARUBGPNUEQBK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)CC(ON1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


